Neostigmine bromide
Descripción general
Descripción
Synthesis Analysis
Neostigmine bromide's synthesis involves the creation of quaternary ammonium compounds through specific chemical reactions. For instance, new ruthenium (II) organometallics have been synthesized using the precursor RuCl3(NO)(PPh3)2 with amide ligands and tested for their efficiency in hydrolyzing neostigmine bromide, showcasing an innovative approach to synthesizing and manipulating the compound for various scientific applications (Ashok et al., 2009).
Molecular Structure Analysis
Neostigmine bromide's molecular structure is crucial for its function as an acetylcholinesterase inhibitor. The compound's efficacy and specificity are heavily influenced by its molecular configuration, including its quaternary ammonium group, which plays a vital role in its mechanism of action. Detailed molecular structure analyses contribute to understanding how neostigmine bromide interacts at the molecular level with its target enzyme and how modifications to its structure can impact its biological activity.
Chemical Reactions and Properties
The chemical properties of neostigmine bromide, such as its stability and reactivity, are essential for its practical applications. For example, the study on the determination of complexation rate of neostigmine bromide with phospholipid complex by UV-visible spectrophotometry provides insights into its chemical interactions and the conditions under which it remains stable or undergoes degradation (Sun Qua, 2013).
Physical Properties Analysis
Understanding the physical properties of neostigmine bromide, such as its solubility, melting point, and optical properties, is crucial for its formulation and application in different contexts. The preparation and in-vitro release studies of neostigmine bromide sustained-release tablets provide valuable data on its physical behavior and how it can be manipulated for sustained drug delivery (Zhang Jing-qin, 2011).
Chemical Properties Analysis
The chemical properties analysis focuses on neostigmine bromide's reactivity, including its stability under various conditions and interactions with other compounds. For instance, the development and evaluation of neostigmine bromide in intranasal mucoadhesive microspheres highlight the compound's adaptability and potential for enhanced delivery mechanisms, shedding light on its chemical versatility (Nanjwade et al., 2011).
Aplicaciones Científicas De Investigación
Metabolism in Myasthenia Gravis
An investigation into the metabolism of Neostigmine in patients with Myasthenia Gravis revealed two metabolic products, one identified as m‐hydroxyphenyltrimethylammonium bromide. This has implications for the therapeutic effect of oral Neostigmine in treating Myasthenia Gravis (Scott, Nowell, & Wilson, 1962).
Intranasal Mucoadhesive Microspheres
Development and evaluation of intranasal mucoadhesive microspheres of Neostigmine Bromide aimed to improve drug delivery for Myasthenia Gravis treatment, addressing the poor absorption from the gastrointestinal tract. The study found Carbopol-based microspheres more effective than HPMC-based ones (Nanjwade et al., 2011).
Neuromuscular Blockade Reversal
Neostigmine has been used for many years by anesthesiologists as an anticholinesterase in parenteral form to reverse neuromuscular blockade during anesthesia, particularly in the context of Myasthenia Gravis (Wolfson, Tuazon, & Siker, 1969).
Impact on Motor End-Plates
A study on rats treated with oral Neostigmine Bromide showed motor end-plate morphology changes, including preterminal, terminal, and ultraterminal sprouting, and an increase in mean end-plate length. These findings may have clinical relevance in managing Myasthenia Gravis (Schwartz, Sargeant, & Swash, 1977).
Ion-Selective Electrodes for Detection
A study on the development of novel neostigmine bromide selective electrodes showed the utility of 2-hydroxy propyl β-cyclodextrin and 4-sulfocalix[8]arene as ionophores, enhancing membrane sensitivity and selectivity for detecting Neostigmine in various mediums (El-Kosasy et al., 2011).
Antagonism of Muscle Relaxants in Children
Clinical experience with Pancuronium Bromide in children found Neostigmine effective in reversing muscle relaxation without significant side effects, although the duration of muscle relaxation was not predictable (Lippmann & Rogoff, 1974).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNWZDBKTWDGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041075 | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Neostigmine bromide | |
CAS RN |
114-80-7 | |
Record name | Neostigmine bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | neostigmine bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neostigmine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOSTIGMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.